molecular formula C11H18N4 B13113627 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine

3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine

Cat. No.: B13113627
M. Wt: 206.29 g/mol
InChI Key: GCGJDNCBMFWJPI-UHFFFAOYSA-N
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Description

3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine: is a heterocyclic compound that contains both piperazine and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring is particularly notable, as this moiety is commonly found in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the piperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Piperazine derivatives are known for their pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects.

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(4-Ethyl-1-piperazinyl)-6-methylpyridazine is unique due to its specific combination of piperazine and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-methylpyridazine

InChI

InChI=1S/C11H18N4/c1-3-14-6-8-15(9-7-14)11-5-4-10(2)12-13-11/h4-5H,3,6-9H2,1-2H3

InChI Key

GCGJDNCBMFWJPI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)C

Origin of Product

United States

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